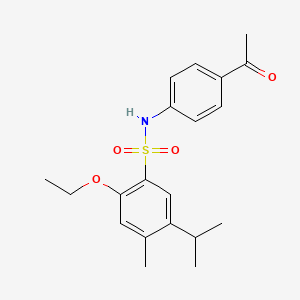
N-(4-acetylphenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes acetyl, ethoxy, methyl, and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene structure, followed by the introduction of the functional groups. Common synthetic routes include:
Friedel-Crafts Acylation: Introduction of the acetyl group using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Etherification: Introduction of the ethoxy group through a Williamson ether synthesis, using an alkoxide and an alkyl halide.
Sulfonamide Formation: Introduction of the sulfonamide group by reacting the sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
N-(4-acetylphenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and sulfonamide groups are particularly important for its biological activity, as they can form hydrogen bonds and other interactions with target molecules, modulating their function and activity.
相似化合物的比较
Similar Compounds
N-(4-acetylphenyl)-2-ethoxy-4-methylbenzene-1-sulfonamide: Lacks the propan-2-yl group.
N-(4-acetylphenyl)-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide: Lacks the methyl group.
N-(4-acetylphenyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide: Lacks the ethoxy group.
Uniqueness
N-(4-acetylphenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-6-25-19-11-14(4)18(13(2)3)12-20(19)26(23,24)21-17-9-7-16(8-10-17)15(5)22/h7-13,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPJTZWSQRTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)

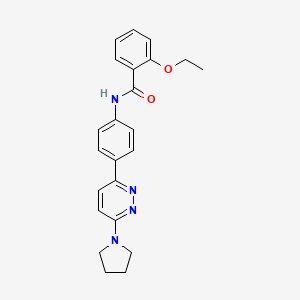
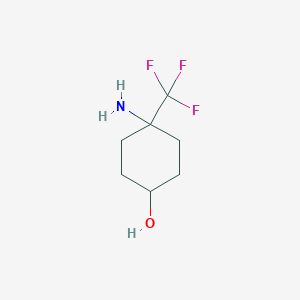
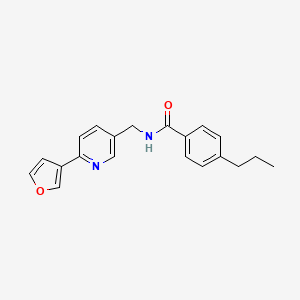
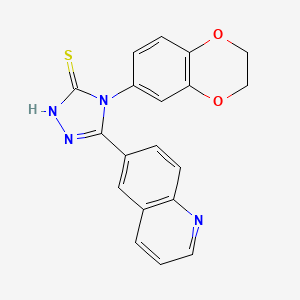
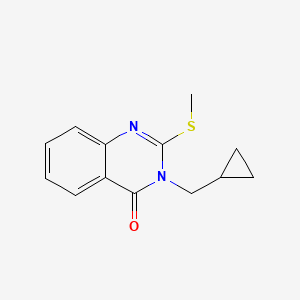
![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2463399.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)
![1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2463401.png)
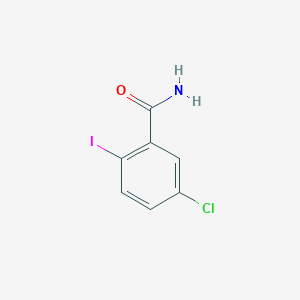
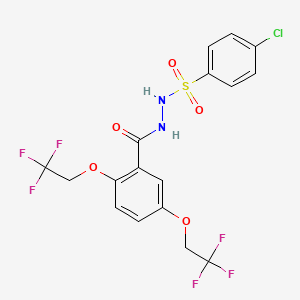
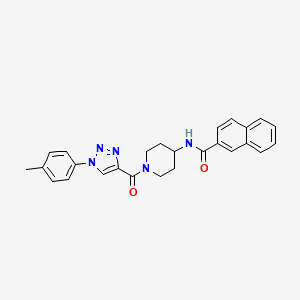
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463407.png)
